molecular formula C12H26 B14557378 2,2,6,7-Tetramethyloctane CAS No. 62199-21-7

2,2,6,7-Tetramethyloctane

Cat. No.: B14557378
CAS No.: 62199-21-7
M. Wt: 170.33 g/mol
InChI Key: ZSXJNQURTCJFGP-UHFFFAOYSA-N
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Description

2,2,6,7-Tetramethyloctane is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol. It is characterized by four methyl groups attached to the octane backbone at positions 2, 2, 6, and 6. This compound has been identified in natural sources, notably in the marine brown alga Dictyota dichotoma from the Red Sea, where it was isolated as part of the unsaponifiable petroleum ether extract .

Properties

CAS No.

62199-21-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,6,7-tetramethyloctane

InChI

InChI=1S/C12H26/c1-10(2)11(3)8-7-9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

ZSXJNQURTCJFGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCCC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,7-Tetramethyloctane can be achieved through various organic reactions. One common method involves the alkylation of octane with methyl groups. This process typically requires the use of a strong acid catalyst, such as sulfuric acid or aluminum chloride, to facilitate the addition of methyl groups to the octane backbone .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is essential to isolate and purify this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2,2,6,7-Tetramethyloctane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Alkanes, alkenes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

2,2,6,7-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: Studied for its potential effects on biological systems and its role as a metabolite in certain organisms.

    Medicine: Investigated for its potential therapeutic properties and its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used as a solvent and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,7-Tetramethyloctane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Molecular Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Source/Application
This compound Not provided C₁₂H₂₆ 170.33 Methyl groups at C2, C2, C6, C7 Marine algae (Dictyota dichotoma)
2,2,4,4-Tetramethyloctane 62199-46-6 C₁₂H₂₆ 170.33 Methyl groups at C2, C2, C4, C4 Synthetic standards (NIST databases)
2,2,7,7-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Methyl groups at C2, C2, C7, C7 Industrial studies (Cheméo database)
3,3,6,6-Tetramethyloctane 62199-46-6 C₁₂H₂₆ 170.33 Methyl groups at C3, C3, C6, C6 Synthetic routes (LookChem analysis)
2,2,3,3-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Methyl groups at C2, C2, C3, C3 Gas chromatography studies (NIST)
3,4,5,6-Tetramethyloctane Not provided C₁₂H₂₆ 170.33 Methyl groups at C3, C4, C5, C6 Biomarker in lung cancer research

Physical Properties

  • This compound: Limited data on boiling/melting points. Its isolation from marine algae suggests moderate hydrophobicity .
  • 2,2,4,4-Tetramethyloctane : Widely studied; NIST reports include gas chromatography retention indices and thermodynamic properties .
  • 2,2,7,7-Tetramethyloctane : Critical temperature (tc) and volume (vc) data available via Cheméo, indicating high thermal stability .
  • 3,4,5,6-Tetramethyloctane : Detected in exhaled breath as a biomarker linked to oxidative stress in lung cancer .

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